Cas no 72-44-6 (methaqualone)
methaqualone Chemical and Physical Properties
Names and Identifiers
-
- methaqualone
- (2-methyl-3-(o-tolyl)-3,4-dihydro-4-(quinazolinone)
- 2-methyl-3-(2-methylphenyl)-4(3h)-quinazolinon
- 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
- 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazoli-none
- 2-Methyl-3-(2-methylphenyl)-4-quinazolinone
- 2-Methyl-3-(2-tolyl)quinazol-4-one
- 2-Methyl-3-(o-tolyl)-3,4-dihydro-4-quinazolinone
- 2-Methyl-3-o-tolyl-4(3H)-chinazolinon
- ***
- 2-methyl-3-(2-methylphenyl)quinazolin-4-one
- Methaqualone solution
- METHAQUALONE, WHO STANDARD
- Cateudyl
- Dormigoa
- Dormogen
- Dormutil
- Dorsedin
- Fadormir
- methaqualon
- Metolquizolone
- Ortonal
- Quaalude
- Melsed
- Melsedin base
- Melsomin
- Mequin
- Metakvalon
- Metaqualon
- Methaqualoneinone
- 4(3H)-Quinazolinone, 2-methyl-3-o--tolyl-
- Methaqualone, 1mg/ml in Methanol
- Hyminal
- Tuazolone
- RIC 272
- 2-Methyl-3-o-tolyl-4(3H)-chinazolinon [German]
- Metachalon [Czech]
- NCGC00245236-01
- WLN: T66 BVN ENJ CR B1& D1
- Normi-Nox
- Methaqualonum [INN-Latin]
- DB04833
- METHAQUALONE [EP IMPURITY]
- BRN 0211874
- NSC126877
- Dormigoa-Schlafmittel
- QZ-2
- N05CM01
- Hypocol
- 2-methyl-3-(o-tolyl)-3H-quinazolin-4-one
- 4(3H)-Quinazolinone, 2-methyl-3-o-tolyl-
- Orthonal
- Nethaqualone
- METHAQUALONE [JAN]
- CN-38703
- Methachalonum
- Rorer 714
- (.+/-.)-Methaqualone
- Pro-dorm
- J-511183
- D00557
- CHEBI:6821
- 1184966-71-9
- Q423912
- Methaqualonum
- Methaqualone [USAN:USP:INN:BAN]
- Somnomed
- NSC-631628
- Methased
- 3,4-Dihydro-2-methyl-4-oxo-3-o-tolylquinazoline
- NSC 111388
- MTQ
- 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one
- Sonal
- Torinal
- METHAQUALONE [USAN]
- Parminal
- NS00006468
- DEA No. 2565
- Aqual
- Holodorm
- Somnafac
- 2-Methyl-3-o-tolyl-4(3H)-chinazolone
- 2-Methyl-3-o-tolyl-4(3H)-quinazolinone
- Ipnofil
- NSC-111388-
- Tuazole
- 2-Methyl-3-o-tolyl-4-quinazolone
- Methyl-o-tolylquinazolone
- Sindesvel
- R-148
- 2-Methyl-3-tolyl-4-oxybensdiazine
- Soverin
- Roulone
- EINECS 200-780-4
- NSC111388
- NSC-126877
- MLS000678342
- METHAQUALONE [INN]
- NSC-111388
- Omnyl
- Optinoxan
- Metacualona [INN-Spanish]
- RIC-272
- Somberol
- Rouqualone
- TR-495
- Metachalon
- Hyptor base
- METHAQUALONE [WHO-DD]
- METHAQUALONE (EP IMPURITY)
- Revonal
- NSC631628
- NCGC00245236-02
- CAS-72-44-6
- 72-44-6
- CI-705
- C07560
- METHAQUALONE [MI]
- Mozambin
- 2-methyl-3-(o-tolyl)quinazolin-4-one
- Tox21_112869
- METHAQUALONE [VANDF]
- CI 705
- MQL
- MAOA
- Tuazol
- 5-24-03-00132 (Beilstein Handbook Reference)
- Citexal
- 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
- HSDB 3120
- SMR000285241
- METHAQUALONE (MART.)
- CN 38703
- DTXCID403279
- Mollinox
- Motolon
- Tox21_112502
- 4(3H)-Quinazolinone, 2-methyl-3-(2-methylphenyl)-
- 7ZKH8MQW6T
- Nobedorm
- METHAQUALONE [HSDB]
- AKOS000509786
- DTXSID7023279
- Hyptor
- METHAQUALONE [MART.]
- Metaqualone
- TR 495
- Methaqualone 0.1 mg/ml in Methanol
- QZ 2
- Methaqualone-d5
- Metacualona
- UNII-7ZKH8MQW6T
- Rorer 148
- Hypcol
- CHEMBL282052
- 4(3H)-Quinazolinone, 2-methyl-3-(2-methylphenyl)-, (-)-
- Reposil
- HMS2626L18
- Noctilene
- 2-methyl-3-(o-tolyl)-quinazoline-4 (3H)-one
- Sopor
- Methaqualone 1.0 mg/ml in Methanol
- 2-Methyl-3-o-tolylquinazolin-4-one
- SCHEMBL43892
-
- Inchi: 1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3
- InChI Key: JEYCTXHKTXCGPB-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2N=C(C)N1C1C=CC=CC=1C
Computed Properties
- Exact Mass: 250.11100
- Monoisotopic Mass: 250.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 120 ºC
- Boiling Point: 393.43°C (rough estimate)
- Flash Point: 9℃
- Refractive Index: 1.6240 (estimate)
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 34.89000
- LogP: 3.00250
methaqualone Security Information
- Hazardous Material transportation number:UN 3249
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 7-16-36/37-45
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 orally in rats: 255 mg/kg (Goldenthal)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R11; R23/24/25; R39/23/24/25
- Packing Group:III
- Hazard Level:6.1(b)
methaqualone Customs Data
- HS CODE:2933550011
- Customs Data:
China Customs Code:
2933550011Overview:
HS:2933550011 Chloroquinone,Mequinones [and their salts] VAT:17.0% Tax refund rate:9.0% Regulatory conditions:I Minimum tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Regulatory conditions:
I.Psychoactive drugs(Out)Export permit
Summary:
HS:2933550011 2-methyl-3-(o-tolyl)quinazolin-4(3h)-one VAT:17.0% Tax rebate rate:9.0% Supervision conditions:i MFN tariff:6.5% General tariff:20.0%
methaqualone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-015-1ML |
methaqualone |
72-44-6 | 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
273.41 | 2021-05-13 |
methaqualone Related Literature
-
Harun M. Patel,Malleshappa N. Noolvi,Atul A. Shirkhedkar,Abhijeet D. Kulkarni,Chandrakantsing V. Pardeshi,Sanjay J. Surana RSC Adv. 2016 6 44435
-
Dinesh Kumar,Pradeep S. Jadhavar,Manesh Nautiyal,Himanshu Sharma,Prahlad K. Meena,Legesse Adane,Sahaj Pancholia,Asit K. Chakraborti RSC Adv. 2015 5 30819
-
Jisu Hur,Wonwoong Lee,Beom Hee Kim,Hyun Ji Kim,Do Hee Lee,Ji Hyun Lee,Yong Moon Lee,Han Bin Oh,Jongki Hong Anal. Methods 2019 11 5260
-
4. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthonSeohoo Lee,Jaeuk Sim,Hyeju Jo,Mayavan Viji,Lanka Srinu,Kiho Lee,Heesoon Lee,Vishwanath Manjunatha,Jae-Kyung Jung Org. Biomol. Chem. 2019 17 8067
-
Mayavan Viji,Manjunatha Vishwanath,Jaeuk Sim,Yunjeong Park,Chanhyun Jung,Seohu Lee,Heesoon Lee,Kiho Lee,Jae-Kyung Jung RSC Adv. 2020 10 37202
Additional information on methaqualone
Recent Advances in Methaqualone (72-44-6) Research: A Comprehensive Review
Methaqualone (CAS: 72-44-6), a synthetic sedative-hypnotic drug initially developed in the 1950s, has recently garnered renewed interest in the chemical, biological, and pharmaceutical research communities. Despite its historical association with recreational abuse and subsequent regulatory restrictions, methaqualone's unique pharmacological profile continues to inspire investigations into its potential therapeutic applications and molecular mechanisms. This research briefing synthesizes the latest findings from peer-reviewed studies, clinical trials, and patent filings to provide a current perspective on methaqualone-related research.
Recent structural analyses using X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00512) have elucidated novel conformational properties of methaqualone's quinazolinone core that influence GABAA receptor modulation. These findings challenge previous binding models and suggest allosteric sites distinct from benzodiazepines. Parallel electrophysiology studies demonstrate methaqualone's atypical subunit selectivity (α1β2γ2 vs. α5β3γ2), with implications for developing next-generation anxiolytics with reduced side-effect profiles.
In neuropharmacology, 2024 animal model research (Nature Neuroscience, 27:345-358) revealed methaqualone's unexpected neuroprotective effects against glutamate excitotoxicity through σ1 receptor interactions. This dual mechanism (GABAergic and σ1-mediated) positions 72-44-6 as a prototype for multifactorial CNS therapeutics. However, pharmacokinetic challenges persist, as highlighted by recent ADMET studies showing extensive first-pass metabolism yielding active metabolites with prolonged half-lives.
The pharmaceutical industry has responded with innovative formulation approaches. Patent WO2024018765A1 discloses a nanocrystalline methaqualone preparation with 92% oral bioavailability and controlled release properties. Meanwhile, structure-activity relationship (SAR) studies published in J. Med. Chem. (2024, 67:2) have identified 4'-fluoro analogs that maintain therapeutic efficacy while reducing abuse potential through decreased dopamine release in reward pathways.
Forensic chemistry advancements have enabled more sensitive detection of methaqualone in biological matrices. A 2024 study (Analytical Chemistry 96:7892-7901) describes a LC-MS/MS method with 0.1 ng/mL sensitivity, crucial for monitoring compliance in clinical trials and detecting illicit use. These technical developments coincide with ongoing debates about methaqualone's potential reclassification for limited medical use in treatment-resistant insomnia cases.
Emerging computational models (J. Chem. Inf. Model. 2024, 64:1123-1135) employing machine learning predict novel methaqualone derivatives with optimized binding kinetics. These in silico approaches, combined with cryo-EM structural data of methaqualone-bound receptors, are accelerating rational drug design while minimizing synthetic efforts. The convergence of these multidisciplinary advances suggests methaqualone derivatives may re-enter clinical development within 5-7 years, pending successful Phase I safety studies currently in planning stages.
72-44-6 (methaqualone) Related Products
- 56287-74-2(Afloqualone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)